An In-depth Technical Guide to [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine (CAS Number: 306935-05-7)
An In-depth Technical Guide to [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine (CAS Number: 306935-05-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine is a fluorinated organic compound featuring a furan core substituted with a methyl group, a trifluoromethyl group, and a methylamine moiety. Its Chemical Abstracts Service (CAS) Registry Number is 306935-05-7 [1]. The presence of the trifluoromethyl group is of particular interest in the fields of medicinal chemistry and drug development. This is due to the unique properties conferred by this functional group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets[2][3][4]. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, a plausible synthetic approach, safety considerations, and its potential applications in research and development.
Chemical Properties and Structure
The structural and chemical properties of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 306935-05-7 | [1] |
| Molecular Formula | C₇H₈F₃NO | [1] |
| Molecular Weight | 179.14 g/mol | [1] |
| Appearance | Liquid (predicted) | Vendor Data |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Structure:
Caption: Molecular structure of [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine.
Synthesis and Manufacturing
Proposed Synthetic Pathway
A potential synthetic approach could start from a readily available furan derivative, followed by trifluoromethylation, and subsequent functionalization to introduce the methylamine group. The synthesis of trifluoromethylated furans can be challenging, but several methods have been developed for the introduction of a CF₃ group onto a furan ring.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine.
Step-by-Step Methodology (Hypothetical):
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Trifluoromethylation of a 2-Methylfuran Derivative: A suitable starting material, such as 2-methylfuran, could be subjected to an electrophilic or radical trifluoromethylation reaction. Reagents like trifluoroacetic anhydride with a catalyst or trifluoromethylating agents such as the Togni or Umemoto reagents could potentially be employed.
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Introduction of a Functional Group at the 3-Position: Following the successful trifluoromethylation at the 5-position (or protection and subsequent reaction at the desired position), a formyl or acyl group could be introduced at the 3-position of the furan ring. This can typically be achieved through reactions like the Vilsmeier-Haack formylation or a Friedel-Crafts acylation.
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Reductive Amination to Form the Methylamine: The final step would involve the conversion of the formyl or acyl group to the methylamine. This is a standard transformation in organic synthesis and can be accomplished via reductive amination. The carbonyl compound would be reacted with ammonia in the presence of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon, Raney nickel) or other hydride-based reducing agents.
Applications in Research and Drug Development
While specific applications for [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine are not extensively documented, its structure suggests significant potential as a building block in medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance the pharmacological properties of a molecule.
Potential Areas of Application:
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Scaffold for Novel Drug Candidates: The substituted furan core can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. The primary amine functionality provides a convenient handle for further chemical modifications and the attachment of other pharmacophores.
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Agrochemicals: Trifluoromethylated compounds are also prevalent in modern agrochemicals, such as pesticides and herbicides. This compound could be explored as an intermediate in the synthesis of new crop protection agents.
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Materials Science: Furan-based polymers and materials are of interest for various applications. The unique electronic properties imparted by the trifluoromethyl group could make this compound a candidate for the development of novel functional materials.
Safety and Handling
Detailed toxicological data for [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine is not available. However, based on the safety data sheets for similar compounds and general principles of laboratory safety, the following precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
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Inhalation: Avoid inhaling vapors or mists.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine is a chemical compound with significant potential for application in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its synthesis and reactivity are currently limited in the public domain, its structure, featuring a trifluoromethylated furan core, makes it an attractive building block for the creation of novel molecules with enhanced properties. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.
References
- Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.
- Díaz, D. D., Converso, A., Sharpless, K. B., & Finn, M. G. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules, 11(4), 212–218.
- Gill, M., & Ing, H. R. (1958). The synthesis of some neuraminic acids. Journal of the Chemical Society, 4728.
- Gollner, A., et al. (2016). Preparation of new spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds and derivatives as MDM2-p53 inhibitors. WO 2016026937 A1.
- Holdren, R. F. (1947). 5-Methyl-2-furfurylamine. Journal of the American Chemical Society, 69(2), 464.
- Popowicz, G. M., et al. (2010). Structures of low molecular weight inhibitors bound to MDMX and MDM2 reveal new approaches for p53-MDMX/MDM2 antagonist drug discovery. Cell Cycle, 9(6), 1104–1111.
- Ramharter, J., et al. (2016). Preparation of new spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds and derivatives as MDM2-p53 inhibitors. WO 2016026937 A1.
- Sun, W., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society, 135(19), 7223–7234.
- Takahashi, S., et al. (2021). Safety and Pharmacokinetics of Milademetan, a MDM2 Inhibitor, in Japanese Patients with Solid Tumors: A Phase I Study. Cancer Science, 112(6), 2361–2370.
- U.S. Patent No. 4,347,191. (1982). Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
- Chinese Patent No. 102491906A. (2012). Synthetic method for 2-methyl-3-trifluoromethyl phenylamine.
- Chinese Patent No. 103570558A. (2014). Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
-
NIST. (n.d.). 2-Furanmethanamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-METHYLFURFURAL. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-METHYL-2(5H)-FURANONE. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-2-furylmethylamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
